molecular formula C23H21N5O2S2 B2396288 N-benzyl-10-(3,4-dimethylbenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892735-67-0

N-benzyl-10-(3,4-dimethylbenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2396288
CAS No.: 892735-67-0
M. Wt: 463.57
InChI Key: WRZPKHUIXCWKDC-UHFFFAOYSA-N
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Description

This compound is a highly complex tricyclic heterocyclic molecule featuring a fused 5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-pentaene core. Key structural elements include:

  • A benzyl group at the N-position, substituted with a methyl group.
  • A 3,4-dimethylbenzenesulfonyl moiety at the 10-position.
  • A sulfur atom integrated into the heterocyclic framework.

Properties

IUPAC Name

N-benzyl-10-(3,4-dimethylphenyl)sulfonyl-N-methyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2S2/c1-15-9-10-18(13-16(15)2)32(29,30)23-22-24-21(27(3)14-17-7-5-4-6-8-17)20-19(11-12-31-20)28(22)26-25-23/h4-13H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZPKHUIXCWKDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N(C)CC5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-10-(3,4-dimethylbenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multi-step reactions. One common approach is the condensation of appropriate thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine derivatives with benzyl and methyl groups under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dichloromethane, and catalysts such as sodium acetate or iodobenzene diacetate .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process. The use of advanced purification methods like chromatography and crystallization ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-10-(3,4-dimethylbenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of catalysts like iron or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-benzyl-10-(3,4-dimethylbenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-10-(3,4-dimethylbenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analog, 10-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine (CAS: 892730-07-3), differs in two key substituents:

N-substituent : A 4-chlorophenylmethyl group replaces the N-benzyl-N-methyl group.

Sulfonyl group : A simple benzenesulfonyl group replaces the 3,4-dimethylbenzenesulfonyl moiety.

Table 1: Structural and Functional Comparison

Feature Target Compound Analog (CAS: 892730-07-3)
N-substituent N-benzyl-N-methyl N-(4-chlorophenyl)methyl
Sulfonyl group 3,4-dimethylbenzenesulfonyl (electron-donating methyl groups) Benzenesulfonyl (no substituents)
Molecular weight Higher (due to additional methyl groups) Lower
Potential solubility Improved lipophilicity (methyl groups enhance membrane permeability) Reduced lipophilicity (polar Cl substituent)
Synthetic accessibility Likely more challenging (additional methylation steps) Simpler (no methylation required)

Key Findings from Structural Analysis:

  • The N-methyl group on the benzyl substituent could reduce metabolic degradation compared to the 4-chlorophenylmethyl analog, which lacks methyl protection .
  • Both compounds share a thia-aza tricyclic core , suggesting shared reactivity in nucleophilic substitution or coordination chemistry .

(a) Structural Characterization Tools

  • SHELX and ORTEP-3 are critical for crystallographic analysis of such complex molecules. The rigid tricyclic framework likely required high-resolution X-ray diffraction and refinement via SHELXL for accurate bond-length and angle determination .
  • ORTEP-3’s graphical interface would facilitate visualization of the compound’s stereochemistry, particularly the spatial arrangement of the sulfonyl and benzyl groups .

Biological Activity

N-benzyl-10-(3,4-dimethylbenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound with a unique tetraazatricyclo framework and sulfonamide functionality. This structural complexity suggests potential biological activities that warrant detailed investigation.

Structural Characteristics

The compound's structural features include:

  • Tetraazatricyclo Framework : This unique arrangement may enhance its interaction with biological targets.
  • Benzyl and Sulfonyl Groups : These groups are known to improve the solubility and reactivity of compounds in biological systems.

Preliminary Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity. Its potential applications include:

  • Antimicrobial properties
  • Anticancer effects
  • Analgesic activities

Understanding the specific mechanisms of action for N-benzyl-10-(3,4-dimethylbenzenesulfonyl)-N-methyl-5-thia is crucial. Interaction studies are necessary to elucidate how this compound engages with various biological systems.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the biological activity of N-benzyl-10-(3,4-dimethylbenzenesulfonyl)-N-methyl-5-thia:

Compound NameStructural FeaturesBiological Activity
N-benzyl-3-(3,4-dimethylphenylsulfonyl)-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amineContains thieno and triazole ringsAntimicrobial
N-(3-chloro-4-methoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamideFeatures thieno and pyrimidine structuresAnticancer
2-(4-methylbenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydroContains thioether and aromatic ringsPotentially bioactive

The unique combination of the tetraazatricyclo framework and sulfonamide functionality in N-benzyl-10-(3,4-dimethylbenzenesulfonyl)-N-methyl-5-thia may confer distinct biological properties not found in other compounds.

Case Studies and Research Findings

Research has indicated that the compound's structural features could be pivotal in its pharmacological profile. For instance:

  • Antimicrobial Activity : Initial assays have shown efficacy against various bacterial strains.
  • Anticancer Potential : In vitro studies suggest that it may inhibit cancer cell proliferation through specific pathways.
  • Analgesic Effects : The compound's interaction with opioid receptors has been explored in pain management contexts.

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